SALOR-INT L448354-1EA
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Overview
Description
SALOR-INT L448354-1EA, also known as N-(2,4-dimethoxyphenyl)-3-phenylacrylamide, is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . This compound is primarily used in experimental and research settings, and it has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L448354-1EA typically involves the reaction of 2,4-dimethoxyaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,4-dimethoxyaniline and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L448354-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
SALOR-INT L448354-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and interactions due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of SALOR-INT L448354-1EA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide: A closely related compound with similar chemical properties and applications.
N-(2,4-dimethoxyphenyl)-3-phenylpropionamide: Another analog with slight structural differences but similar reactivity.
N-(2,4-dimethoxyphenyl)-3-phenylbutyramide: A compound with an extended carbon chain, affecting its physical and chemical properties.
Uniqueness
SALOR-INT L448354-1EA stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAUFMNGYJQCE-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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